3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
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Overview
Description
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone ring, a cyclopentylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopentylamino Group: This step involves the reaction of the piperidinone intermediate with cyclopentylamine under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the piperidinone intermediate reacts with a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets in the body. This can include binding to receptors or enzymes, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(cyclohexylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
- 3-[(cyclopropylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Uniqueness
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is unique due to the presence of the cyclopentylamino group, which can impart different steric and electronic properties compared to its analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-24-17-9-4-6-15(12-17)13-21-11-5-10-19(23,18(21)22)14-20-16-7-2-3-8-16/h4,6,9,12,16,20,23H,2-3,5,7-8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZIXPQFDVLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CNC3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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